molecular formula C18H25N5O B2577753 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide CAS No. 1203246-46-1

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide

Cat. No. B2577753
CAS RN: 1203246-46-1
M. Wt: 327.432
InChI Key: JOPMEEMXDVYOKU-UHFFFAOYSA-N
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Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide, also known as MRT68921, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. In

Mechanism of Action

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide works by inhibiting the activity of PAK4 and PAK6 kinases. These kinases play a crucial role in the regulation of various cellular processes, including cell proliferation, migration, and invasion. By inhibiting the activity of these kinases, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide in lab experiments is its specificity for PAK4 and PAK6 kinases. This allows researchers to study the specific role of these kinases in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity.

Future Directions

There are several future directions for the study of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in various types of cancer and to identify biomarkers that can predict response to treatment. Another potential application is in the treatment of inflammatory diseases. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity. Additionally, further studies are needed to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide involves several steps, including the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(2-aminoethyl)-6-methylpyrimidin-4-amine to form the intermediate compound. The final step involves the reaction of the intermediate with ethylamine to form this compound.

Scientific Research Applications

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including PAK4 and PAK6, which are involved in various cellular processes, such as cell proliferation, migration, and invasion. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-5-19-16-11-17(23-14(4)22-16)20-8-9-21-18(24)15-10-12(2)6-7-13(15)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,21,24)(H2,19,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPMEEMXDVYOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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